1-isopropyl-N-propyl-1H-pyrazol-5-amine
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Overview
Description
1-isopropyl-N-propyl-1H-pyrazol-5-amine is an organic compound with the molecular formula C9H18ClN3. It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes an isopropyl group and a propyl group attached to a pyrazole ring.
Preparation Methods
The synthesis of 1-isopropyl-N-propyl-1H-pyrazol-5-amine typically involves the reaction of 1H-pyrazole with appropriate alkylating agents. One common method includes the reaction of 1H-pyrazole with isopropyl bromide and propylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-isopropyl-N-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-isopropyl-N-propyl-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-isopropyl-N-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
1-isopropyl-N-propyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-ethyl-1H-pyrazol-5-amine: This compound has an ethyl group instead of an isopropyl group, which may result in different reactivity and biological activity.
1-methyl-5-amino-pyrazole: The presence of a methyl group instead of an isopropyl group can influence the compound’s chemical properties and applications.
1-isopropyl-1H-pyrazol-5-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H18ClN3 |
---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
2-propan-2-yl-N-propylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-4-6-10-9-5-7-11-12(9)8(2)3;/h5,7-8,10H,4,6H2,1-3H3;1H |
InChI Key |
SFRCHEMSHZBZAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=NN1C(C)C.Cl |
Origin of Product |
United States |
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